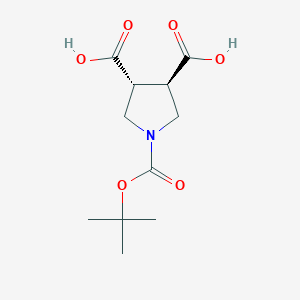
(2S)-N-methyloxolane-2-carboxamide
Übersicht
Beschreibung
(2S)-N-methyloxolane-2-carboxamide (NMOC) is a synthetic compound with diverse applications in the fields of biochemistry, physiology, and laboratory experiments. NMOC is a chiral compound and is one of the most widely used compounds in asymmetric synthesis. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. NMOC has also been studied for its potential therapeutic applications, including its ability to act as an agonist or antagonist at various receptors. In
Wissenschaftliche Forschungsanwendungen
1. Green Extraction of Natural Products
(2S)-N-methyloxolane-2-carboxamide, also known as 2-methyloxolane (2-MeOx), has been explored as a sustainable, bio-based solvent for the extraction of natural products and food ingredients. It's an environmentally and economically viable alternative to conventional petroleum-based solvents like hexane. Research shows that 2-MeOx is effective in extracting lipophilic foodstuff and natural products, with a detailed toxicological profile and lower environmental impacts (Rapinel et al., 2020).
2. Extraction of Aromas from Hops
Another application involves using 2-methyloxolane for extracting volatile compounds from hop cones (Humulus lupulus L.), which is pivotal in the brewing industry. This bio-based solvent has shown comparable or better efficiency than hexane, with similar aroma yields and composition. This indicates its potential as a sustainable alternative for aroma extraction in the food and beverage industry (Rapinel et al., 2020).
3. Homogeneous Catalytic Aminocarbonylation
The compound has also been used in homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process is significant in the synthesis of N-substituted nicotinamides and other biologically important compounds, demonstrating its utility in chemical synthesis and pharmaceutical research (Takács et al., 2007).
4. Synthesis of NAAA Inhibitors
In medicinal chemistry, derivatives of this compound have been synthesized as potent inhibitors of N-acylethanolamine acid amidase (NAAA). These inhibitors play a role in preventing fatty acid ethanolamide hydrolysis in inflammatory cells, which is crucial for developing new therapeutic agents (Ponzano et al., 2013).
5. Novel Uremic Toxin Study
Interestingly, a derivative of this compound, N-methyl-2-pyridone-5-carboxamide (2PY), was identified as a potential uremic toxin. This discovery has implications for understanding and managing chronic renal failure, highlighting the compound's significance in nephrology and toxicology research (Rutkowski et al., 2003).
Eigenschaften
IUPAC Name |
(2S)-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(8)5-3-2-4-9-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDUUUBNJFUNJR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)








